Dipotassium ruthenium(4+) hexachloride
Description
Dipotassium ruthenium(4+) hexachloride, with the chemical formula K₂RuCl₆, is a coordination compound where ruthenium is in the +4 oxidation state. It belongs to the class of hexachlorometallates, characterized by an octahedral geometry around the central metal atom. This compound is often referred to as potassium hexachlororuthenate(IV) and is used in catalysis, electrochemistry, and materials science due to its redox-active properties . Its IUPAC name, dipotassium hexachlororuthenate(IV), reflects the stoichiometry of potassium ions (K⁺) balancing the hexachlororuthenate(IV) anion [RuCl₆]²⁻. Key identifiers include PubChem CID 135116865 and EC Number 245-381-6 .
Properties
IUPAC Name |
dipotassium;ruthenium(4+);hexachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLNQIIEFUNTQC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276496 | |
| Record name | dipotassium ruthenium(4+) hexachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23013-82-3, 11103-70-1 | |
| Record name | Potassium hexachlororuthenate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dipotassium ruthenium(4+) hexachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
- Precursor Preparation : Dissolve ruthenium trichloride (RuCl₃) in concentrated hydrochloric acid (HCl, 37% w/w) to form a homogeneous solution.
- Cation Introduction : Add potassium chloride (KCl) to the solution while maintaining a Ru:KCl molar ratio of 1:2.
- Hydrothermal Treatment : Transfer the mixture to a Teflon-lined autoclave and heat at 160°C for 48 hours under autogenous pressure.
- Crystallization : Cool the autoclave slowly to room temperature, yielding black crystals of K₂RuCl₆.
Key Parameters
| Parameter | Value/Condition | Impact on Product |
|---|---|---|
| Temperature | 160°C | Ensures complete oxidation of Ru³⁺ to Ru⁴⁺ |
| Reaction Time | 48 hours | Maximizes crystal growth and purity |
| HCl Concentration | 37% w/w | Stabilizes [RuCl₆]²⁻ complex |
| KCl:RuCl₃ Ratio | 2:1 (molar) | Achieves stoichiometric K₂RuCl₆ formation |
Precipitation and Calcination Method
A multi-step process involving intermediate precipitation and thermal decomposition is described in patent CN103223493B. This approach is optimized for producing high-purity Ru powders but can be adapted for K₂RuCl₆ synthesis.
Procedure
- Solvation : Dissolve RuCl₃ in hydrochloric acid (8–12 M) to form a solution with Ru concentration of 45–55 g/L.
- Precipitation : Add ammonium chloride (NH₄Cl) to precipitate ammonium hexachlororuthenate(IV) [(NH₄)₂RuCl₆]. Heat the solution to 90–100°C and stir for 1–4 hours.
- Centrifugal Filtration : Separate the precipitate using a centrifuge at 900–1000 rpm for 10–30 minutes.
- Drying : Oven-dry the precipitate at 150–200°C for 16–18 hours.
- Ball Milling : Grind the dried product in a planetary ball mill at 380–410 rpm for 15–25 minutes.
- Calcination : Perform multi-stage calcination:
- 435–460°C for 2.5–3.5 hours (decomposition of organics).
- 630–660°C for 2.5–3.5 hours (chloride stabilization).
- 730–770°C for 1.5–2.5 hours (crystallization).
Critical Factors
| Stage | Purpose | Temperature Range (°C) | Time (hours) |
|---|---|---|---|
| Precipitation | Form (NH₄)₂RuCl₆ intermediate | 90–100 | 1–4 |
| Calcination (Stage 1) | Remove organic residues | 435–460 | 2.5–3.5 |
| Calcination (Stage 2) | Stabilize chloride ligands | 630–660 | 2.5–3.5 |
| Calcination (Stage 3) | Final crystallization | 730–770 | 1.5–2.5 |
Yield : ~85% for (NH₄)₂RuCl₆ intermediate.
Purification via Cation Exchange
Patent EP2998275A1 outlines a purification strategy for RuCl₃, adaptable for K₂RuCl₆ isolation.
Steps
- Dissolution : Dissolve crude K₂RuCl₆ in HCl (8–12 M) at 80–100°C .
- pH Adjustment : Neutralize the solution to pH 0–2 using NaOH.
- Cation Exchange : Pass the solution through a resin column to remove impurities.
- Crystallization : Evaporate the eluate to recrystallize K₂RuCl₆.
Advantages
- Purity Enhancement : Removes unreacted KCl and residual Ru³⁺ species.
- Scalability : Suitable for industrial production.
Comparative Analysis of Methods
Structural and Spectroscopic Characterization
K₂RuCl₆ exhibits distinct structural and optical properties critical for validation:
X-Ray Diffraction
UV-Vis Spectroscopy
- LMCT Band : Absorption maxima at 735 nm (K₂RuCl₆), attributed to ligand-to-metal charge transfer.
Chemical Reactions Analysis
Types of Reactions
Dipotassium ruthenium(4+) hexachloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(III) or ruthenium(II).
Substitution: Chloride ligands can be substituted with other ligands, such as water or ammonia
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like chlorine gas and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium compounds, while reduction reactions may produce lower oxidation state ruthenium complexes .
Scientific Research Applications
Dipotassium ruthenium(4+) hexachloride, also known as Potassium hexachlororuthenate(IV), is an organometallic compound with diverse applications in scientific research, industry, and various chemical processes .
Scientific Research Applications
- Catalysis: Potassium hexachlororuthenate(IV) is extensively used as a catalyst in chemical synthesis reactions, especially in the oxidation of alcohols and aldehydes. It facilitates the conversion of these compounds into other substances like carboxylic acids and ketones.
- Enzyme Mechanisms and Interactions: It is valuable in studying biological systems, particularly for investigating enzyme mechanisms and interactions. The compound can inhibit or activate enzymes by binding to their active or allosteric sites, which leads to changes in their catalytic activity. This binding can either stabilize or destabilize enzyme-substrate complexes, affecting the overall rate of biochemical reactions. Furthermore, potassium hexachlororuthenate(IV) can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.
- Biochemical Reactions: Potassium hexachlororuthenate(IV) plays a significant role in biochemical reactions, especially in catalysis and redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in oxidation-reduction reactions, facilitating the transfer of electrons between molecules, which is crucial in processes such as the breakdown of organic molecules and the synthesis of complex compounds.
Industrial Applications
- Ruthenium-based Materials Production: Potassium hexachlororuthenate(IV) is used in the production of ruthenium-based materials and as a precursor for synthesizing ruthenium nanoparticles and ruthenium(III) oxide.
- Platinum Industry: Ammonium hexachlororuthenate(IV), a related compound, is used within the platinum industry as a means of recovering and purifying ruthenium via a substitution reaction and precipitation in a strong hydrochloric acid medium .
Chemical Properties and Action
- Solubility: Potassium hexachlororuthenate(IV) is soluble in water, alcohol, and acetone, making it versatile for various applications in chemical synthesis and biological research.
- Molecular Mechanism: The molecular mechanism of action involves its ability to bind to biomolecules and alter their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity.
- Environmental Influence: The action, efficacy, and stability of Potassium Hexachlororuthenate(IV) can be influenced by various environmental factors. For instance, the compound is known to be soluble in water, alcohol, and acetone.
Mechanism of Action
The mechanism by which dipotassium ruthenium(4+) hexachloride exerts its effects involves its interaction with various molecular targets. In biological systems, ruthenium complexes can bind to DNA, proteins, and other biomolecules, leading to changes in cellular processes. These interactions can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Compositional Differences
The table below compares K₂RuCl₆ with structurally analogous hexachlorometallates:
| Compound Name | Formula | Metal Oxidation State | Molecular Weight (g/mol) | Structure | Key Applications |
|---|---|---|---|---|---|
| Dipotassium ruthenium(4+) hexachloride | K₂RuCl₆ | +4 | Not provided | Octahedral | Catalysis, electrochemical studies |
| Tripotassium hexachlororuthenate(III) | K₃RuCl₆ | +3 | Not provided | Octahedral | Photocatalysis, synthetic chemistry |
| Disodium hexachloroplatinate(IV) hexahydrate | Na₂PtCl₆·6H₂O | +4 | 561.87 (anhydrous) | Octahedral | Platinum refining, electroplating |
| Rhenium oxytetrachloride | ReOCl₄ | +5 | 344.07 | Distorted octahedral | Intermediate in Re chemistry |
Notes:
- K₃RuCl₆ (ruthenium(III)) differs in oxidation state and potassium ion count, affecting redox behavior and solubility .
- Na₂PtCl₆·6H₂O shares the +4 oxidation state but involves platinum, which has distinct ligand field stabilization energy and catalytic applications .
Research Findings
- Catalytic Activity : K₂RuCl₆ outperforms K₃RuCl₆ in oxidation reactions due to Ru(IV)'s higher electrophilicity .
- Magnetic Properties : Ru(IV) in K₂RuCl₆ exhibits paramagnetism, whereas Pt(IV) in Na₂PtCl₆·6H₂O is diamagnetic, reflecting differences in d-electron configurations .
- Technetium Hexachloride: Unlike rhenium, technetium forms TcCl₆, suggesting anomalies in chloride stability trends between second- and third-row transition metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
